1-Azido-3-chlorobenzene

Overview

Description

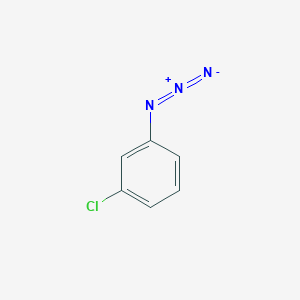

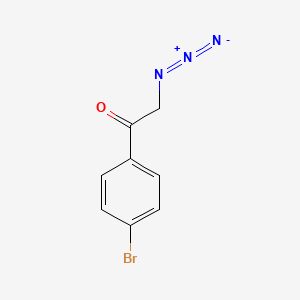

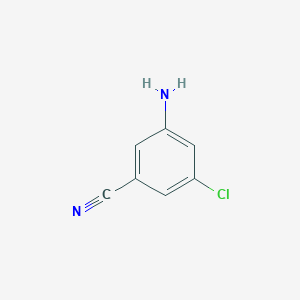

1-Azido-3-chlorobenzene is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is used for research purposes .

Molecular Structure Analysis

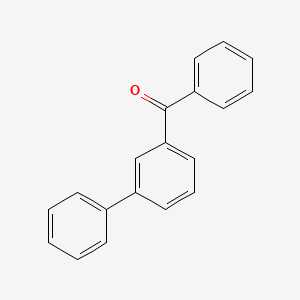

The molecular structure of 1-Azido-3-chlorobenzene is represented by the SMILES string: C1=CC(=CC(=C1)Cl)N=[N+]=[N-] . This indicates that the molecule consists of a benzene ring with a chlorine atom and an azide group attached to it .Chemical Reactions Analysis

While specific chemical reactions involving 1-Azido-3-chlorobenzene are not detailed in the searched resources, azides are generally known to participate in cycloaddition reactions with electron-deficient alkenes .Physical And Chemical Properties Analysis

1-Azido-3-chlorobenzene is a liquid at room temperature . It has a predicted melting point of 174.92°C and a predicted boiling point of 419.33°C . It is stored at room temperature .Scientific Research Applications

Synthesis of Energetic Materials

1-Azido-3-chlorobenzene can be used in the synthesis of energetic materials. For example, it can be used to produce ADNAZ, a melt-cast explosive . Although ADNAZ’s lower decomposition point may limit its applications in high-temperature environments, its lower melting point makes it a promising candidate for melt-cast explosives or as an energetic plasticizer .

Proteomics Research

1-Azido-3-chlorobenzene is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization .

Organic Synthesis

This compound is used in organic synthesis due to the reactivity of the azide group . Organic azides are a highly versatile family of compounds in chemistry and material sciences .

Click Chemistry

1-Azido-3-chlorobenzene can be used in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition reaction . This reaction, catalyzed by copper (I), involves the regioselective addition of an azide to an alkyne to yield 1,2,3-triazoles .

Material Sciences

Due to the versatility of organic azides, 1-Azido-3-chlorobenzene can be used in material sciences . It can be used in the synthesis of polymers, gels, and other materials .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-Azido-3-chlorobenzene, also known as ACAB, is a member of the azide family of organic compounds , suggesting that alkynes could be potential targets.

Mode of Action

The mode of action of 1-Azido-3-chlorobenzene is likely to involve the azide group (-N3) attached to the benzene ring. Azides are known to undergo a reaction called azo coupling , which involves the coupling of diazonium salts with activated aromatic compounds . This reaction could potentially lead to the formation of azo compounds, which are important in many areas of science .

Biochemical Pathways

For instance, they can function as molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation .

Pharmacokinetics

, which could potentially influence its absorption and distribution.

Result of Action

For instance, azido-functionalized ligands have been found to exhibit superior cellular activities compared to amino-functionalized ligands in engineered preQ1 riboswitches in E.coli .

Action Environment

, suggesting that temperature could potentially influence its action and stability.

properties

IUPAC Name |

1-azido-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTKOAYXVOKLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454170 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3296-06-8 | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azido-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)

![1-Octanol, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1278842.png)